molecular formula C20H18N2O3S B10979892 5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxamide

5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxamide

Cat. No. B10979892
M. Wt: 366.4 g/mol
InChI Key: QTGIWKPMRFQEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzyl group, a methoxyphenyl carbonyl group, and a carboxamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxyphenyl Carbonyl Group: This step involves the acylation of the thiophene ring with 4-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Carboxamide Group: The final step is the conversion of the carboxylic acid group to a carboxamide group using reagents like thionyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, dry ether as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents in the presence of catalysts like iron(III) chloride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly in the design of anti-inflammatory and anticancer agents.

    Materials Science: The compound can be utilized in the synthesis of organic semiconductors and conductive polymers.

    Biological Studies: It may serve as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: The compound can be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby influencing biochemical pathways. The presence of the methoxyphenyl carbonyl group and the carboxamide group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-aldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.

Uniqueness

5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyl group, methoxyphenyl carbonyl group, and carboxamide group allows for diverse interactions with molecular targets, making it a versatile compound in various research fields.

properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

5-benzyl-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C20H18N2O3S/c1-25-15-9-7-14(8-10-15)19(24)22-20-17(18(21)23)12-16(26-20)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,21,23)(H,22,24)

InChI Key

QTGIWKPMRFQEEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.